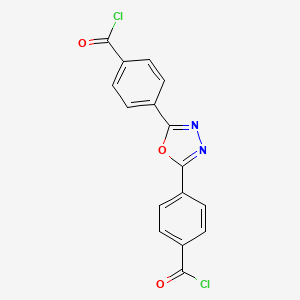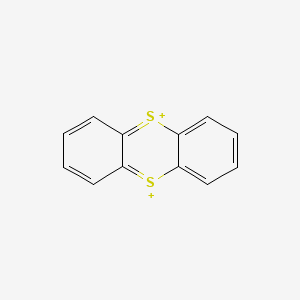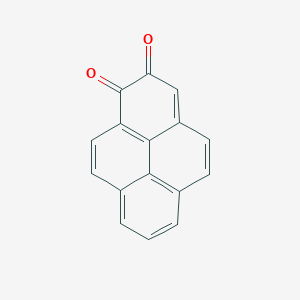
Pyrene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1,2-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties this compound is characterized by the presence of two carbonyl groups at the 1 and 2 positions of the pyrene ring, making it a diketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,2-dione typically involves the oxidation of pyrene. One common method is the use of chromate or dichromate reagents under acidic conditions, which selectively oxidize the pyrene to form this compound . Another approach involves the use of catalytic systems that facilitate the oxidation process with higher efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pyrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring.
Common Reagents and Conditions:
Oxidation: Chromate or dichromate reagents in acidic conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation states of pyrene derivatives.
Reduction: Pyrene or partially reduced pyrene derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
Pyrene-1,2-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrene-1,2-dione involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in photophysical processes. The pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light, making it useful in fluorescence-based applications .
Comparación Con Compuestos Similares
Pyrene: The parent compound, known for its strong fluorescence and electronic properties.
Benzo[a]pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.
Peropyrene and Teropyrene: Extended derivatives of pyrene with additional fused aromatic rings, exhibiting unique photophysical properties.
Uniqueness of Pyrene-1,2-dione: this compound stands out due to its diketone functionality, which imparts distinct chemical reactivity and photophysical properties compared to other pyrene derivatives. This makes it particularly valuable in applications requiring specific electronic and fluorescence characteristics .
Propiedades
Número CAS |
39461-53-5 |
|---|---|
Fórmula molecular |
C16H8O2 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
pyrene-1,2-dione |
InChI |
InChI=1S/C16H8O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
Clave InChI |
CJABVFCUCRAVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)C4=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
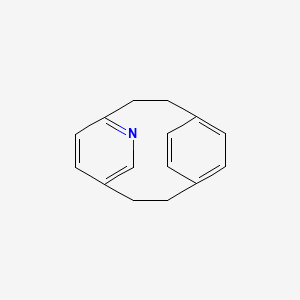
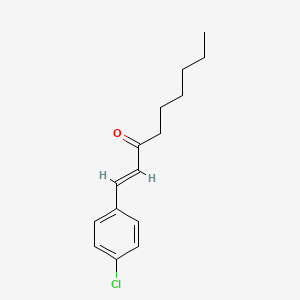
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
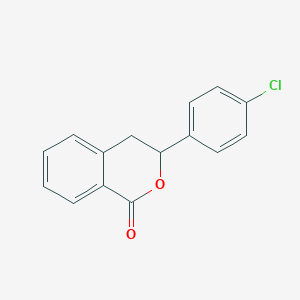
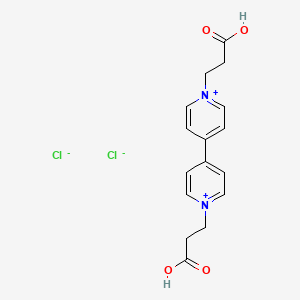
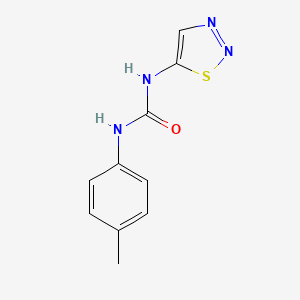

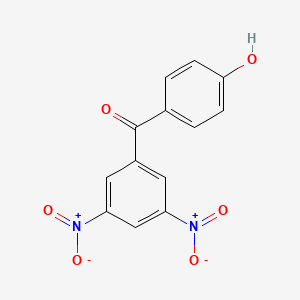

![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
